molecular formula C24H22N4 B14193727 1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole CAS No. 834918-10-4

1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole

Cat. No.: B14193727
CAS No.: 834918-10-4
M. Wt: 366.5 g/mol
InChI Key: SZLVKSRQVKBNQV-UHFFFAOYSA-N
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Description

1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics. This compound, in particular, features a unique structure with two carbazole units connected via a hydrazinyl linkage, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole is unique due to its hydrazinyl linkage, which imparts distinct chemical reactivity and biological activities compared to other carbazole derivatives. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

834918-10-4

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

1-(9H-carbazol-1-yl)-2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)hydrazine

InChI

InChI=1S/C24H22N4/c1-3-11-19-15(7-1)17-9-5-13-21(23(17)25-19)27-28-22-14-6-10-18-16-8-2-4-12-20(16)26-24(18)22/h1-5,7-9,11-13,22,25-28H,6,10,14H2

InChI Key

SZLVKSRQVKBNQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NNC4=CC=CC5=C4NC6=CC=CC=C56

Origin of Product

United States

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